3,4-Methylenedioxyethylamphetamine

Serotonergic neurotoxicity 5-HT depletion In vivo neurodegeneration

3,4-Methylenedioxyethylamphetamine (MDEA; also referred to as MDE or 'Eve') is a chiral ring-substituted amphetamine (RSA) and the N-ethyl homologue of the well-known entactogen MDMA (3,4-methylenedioxymethamphetamine). As a substituted methylenedioxyphenethylamine with molecular formula C₁₂H₁₇NO₂ and a monoisotopic mass of 207.27 g/mol, MDEA acts pharmacologically as a serotonin–norepinephrine–dopamine releasing agent and reuptake inhibitor.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 121734-66-5
Cat. No. B12700981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxyethylamphetamine
CAS121734-66-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCNC(C)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3
InChIKeyUOKBMEQKXXANRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Methylenedioxyethylamphetamine (MDEA, CAS 121734-66-5): Core Identity, Pharmacological Class, and Procurement-Relevant Characteristics


3,4-Methylenedioxyethylamphetamine (MDEA; also referred to as MDE or 'Eve') is a chiral ring-substituted amphetamine (RSA) and the N-ethyl homologue of the well-known entactogen MDMA (3,4-methylenedioxymethamphetamine) . As a substituted methylenedioxyphenethylamine with molecular formula C₁₂H₁₇NO₂ and a monoisotopic mass of 207.27 g/mol, MDEA acts pharmacologically as a serotonin–norepinephrine–dopamine releasing agent and reuptake inhibitor . The compound is supplied primarily as a racemic mixture of (R)- and (S)-enantiomers, which exhibit markedly divergent pharmacokinetic profiles, a feature of critical importance for analytical reference standard procurement and forensic toxicology workflows . First characterized in the primary literature by Ricaurte et al. (1987) as a serotonergic neurotoxin with approximately one-quarter the 5-HT-depleting potency of MDMA, MDEA has since become a standard comparator compound in structure–activity relationship (SAR) studies of amphetamine-derived neurotoxicity and a required analytical target in seized-drug identification protocols .

Why 3,4-Methylenedioxyethylamphetamine (MDEA) Cannot Be Treated as Interchangeable with MDMA, MDA, or MBDB for Scientific or Forensic Procurement


Although MDEA, MDMA, MDA, and MBDB share a common 3,4-methylenedioxyphenethylamine scaffold and are frequently grouped under the umbrella term 'entactogens,' small structural perturbations on the α-carbon or amine nitrogen produce non-linear, quantifiable shifts across multiple pharmacological dimensions—including transporter selectivity, adrenoceptor functional activity, neurotoxic potency, and metabolic enantioselectivity—that render generic in-class substitution scientifically indefensible . For instance, extending the N-alkyl substituent from methyl (MDMA) to ethyl (MDEA) converts the compound from a net α₁-adrenoceptor agonist to a measurable antagonist in isolated tissue preparations, while simultaneously reducing noradrenaline transporter inhibition potency by approximately 0.5 log units, a difference that translates into functionally distinct cardiovascular signatures in conscious rat radiotelemetry studies . Moreover, MDEA enantiomers diverge in elimination half-life by nearly twofold (R vs. S), a pharmacokinetic property not predicted by simply scaling from MDMA enantiomer data and one that directly impacts the interpretation of forensic blood concentration measurements . The evidence compiled below demonstrates that selecting MDEA over its closest analogs—or vice versa—carries experimentally consequential differences that cannot be bridged by molar-equivalent dosing or post hoc correction factors.

3,4-Methylenedioxyethylamphetamine (MDEA) Procurement Evidence Guide: Comparator-Controlled Quantitative Differentiation


MDEA Exhibits Approximately 25% of MDMA's Potency in Inducing Long-Term Serotonergic Neurotoxicity: A Direct Head-to-Head Comparison Across Two Independent Rat Studies

MDEA is consistently and substantially less potent than MDMA at producing long-lasting depletion of cortical and hippocampal serotonin (5-HT) and its metabolite 5-HIAA. In Dark Agouti rats, a single 35 mg/kg i.p. dose of MDEA produced only an approximately 20% loss of 5-HT in cortex and hippocampus with no striatal decrease, whereas MDMA at only 15 mg/kg i.p. produced an approximately 50% loss across cortex, hippocampus, and striatum . Formal potency comparison concluded that MDEA possesses approximately 25% (i.e., one-quarter) of MDMA's potency in inducing degeneration of cerebral 5-HT neurones and approximately 50% of MDMA's potency in inducing acute hyperthermia . An earlier independent study by Ricaurte et al. (1987) corroborated this ratio, reporting that MDE was 'approximately one fourth as potent as producing a long-term depletion of 5HT' compared with MDMA . A third study using repeated dosing (8 × 20 mg/kg, b.i.d. for 4 days) in Wistar rats confirmed the rank order: MDMA > MDEA >> MBDA ≥ saline at decreasing forebrain [³H]paroxetine binding and 5-HT/5-HIAA concentrations at 14 days post-treatment, with MDEA producing intermediate but significantly lower neurotoxicity than MDMA .

Serotonergic neurotoxicity 5-HT depletion In vivo neurodegeneration Ring-substituted amphetamine SAR

MDEA Is the Least Potent Ring-Substituted Amphetamine at the Noradrenaline Transporter: Quantitative Rank Order Established in Rat Cardiac and CNS Tissue

Across multiple functional and radioligand binding assays, MDEA consistently ranks as the least potent among MDA, MDMA, and MDEA at inhibiting the noradrenaline transporter (NET). In rat left ventricular slices, -log IC₅₀ values for [³H]noradrenaline uptake inhibition were: cocaine 6.16 ± 0.15, cathinone 6.03 ± 0.16, MDMA 6.05 ± 0.07, MDA 5.68 ± 0.06, and MDEA 5.56 ± 0.08, with MDEA and MDA being statistically significantly less potent than cocaine, cathinone, and MDMA . In rat cerebral cortex membranes using [³H]nisoxetine displacement (-log EC₅₀): cocaine 5.04 ± 0.08, cathinone 5.40 ± 0.14, MDA 4.66 ± 0.11, MDEA 4.99 ± 0.15, and MDMA 4.22 ± 0.07 . Functionally, in the 1-Hz paced rat right ventricle, MDEA at 10 μM failed to affect noradrenaline potency, whereas MDMA (10 μM), MDA (10 μM), and cocaine (10 μM) all significantly potentiated noradrenaline-evoked contractions; only at 100 μM did MDEA produce significant potentiation (noradrenaline pD₂ shifted to 5.98 ± 0.12), confirming a potency deficit of at least 10-fold relative to MDMA in this functional assay . The summary rank order from pooled binding and functional data is MDMA ≥ MDA > MDEA for NET-related activity .

Noradrenaline transporter (NET) Transporter inhibition Cardiovascular pharmacology Structure-activity relationship

MDEA Is a Functional α₁-Adrenoceptor Antagonist, Whereas MDA and MDMA Are Agonists: A Qualitative Pharmacological Difference with Quantitative Cardiovascular Consequences

MDEA exhibits a qualitatively distinct pharmacological profile at α₁-adrenoceptors compared with both MDA and MDMA. In isolated rat aorta (α₁D-subtype) and vas deferens (α₁A-subtype) preparations, the rank order of potency for producing isometric contractions was MDA > MDMA > MDEA, with MDEA acting not as a partial or full agonist but as a measurable antagonist with a pKB of 4.79 ± 0.12 (n = 4) in aorta . This functional antagonism is reflected in vivo: conscious rat radiotelemetry studies following equal dosing (20 mg/kg each) demonstrated that MDMA and MDA both produced a prolonged increase in systolic and diastolic blood pressure (MDA causing the most marked rise), whereas MDEA produced a transient but non-significant fall in diastolic pressure . The speed of recovery from initial hypothermia also followed the rank order MDA > MDMA > MDEA, with the prolonged hypothermic response to MDEA attributed to its low α₂A-adrenoceptor potency; MDMA's hypothermic response was similarly prolonged following α₂A-antagonist pretreatment, phenocopying the MDEA profile . The systematic rank order for both α₁-adrenoceptor contraction and α₂A-adrenoceptor prejunctional inhibition is MDA > MDMA > MDEA across all tissues tested .

α₁-Adrenoceptor pharmacology Cardiovascular telemetry Vascular contraction RSA differential pharmacology

Enantiomer-Specific Elimination Half-Life in Humans: (R)-MDEA Exhibits a ~2-Fold Longer Half-Life Than (S)-MDEA, with a 3.1-Fold Higher Plasma AUC

MDEA is a chiral compound whose enantiomers display markedly divergent pharmacokinetic profiles in humans, a property that distinguishes it from simpler achiral analytical surrogates and has direct implications for forensic interpretation of blood concentrations. Following oral administration of 70 mg pure MDE-hydrochloride enantiomers to four volunteers, the plasma concentrations of (R)-MDE exceeded those of (S)-MDE by a factor of 3.1 in terms of area under the curve (AUC ratio R:S), and the plasma half-life of (R)-MDE (7.9 h) was approximately twice that of (S)-MDE (4.0 h) . A separate source reports (R)-MDEA half-life as 7.5 ± 2.4 h and (S)-MDEA as 4.2 ± 1.4 h . In contrast, the stereochemical disposition of the major metabolites (HME and MDA) is reversed, with (S)-metabolite plasma concentrations substantially exceeding those of (R)-enantiomers . This enantioselective metabolism is driven primarily by CYP2C19 and CYP2D6 acting preferentially on the S-enantiomer for both N-deethylation and demethylenation pathways . These pharmacokinetic differences are partially analogous to, but quantitatively distinct from, the stereoselective disposition of MDMA, where the more active S-enantiomer also has a shorter half-life than (R)-MDMA .

Enantioselective pharmacokinetics Chiral analysis Forensic toxicology Human plasma half-life

Dopamine Release Potency Rank Order: MDEA Occupies an Intermediate Position Between MDMA and MBDB, with Distinct Implications for Abuse Liability Assessment

The potency of MDEA to increase extracellular dopamine (DA) concentrations in the striatum is intermediate among the ring-substituted amphetamine series, a property with direct relevance for preclinical abuse liability assessment. In vivo microdialysis in awake, freely moving rats demonstrated that acute administration of MDA, MDMA (N-methyl), MDE (N-ethyl), and MBDB (α-ethyl homologue) all significantly increased striatal extracellular DA concentrations, with the rank order of potency: MDA > MDMA > MDE > MBDB > vehicle . The increase in extracellular DA following MDE was significantly greater than MBDB (P < 0.05) but significantly less than MDA, establishing MDEA's intermediate dopaminergic profile . In a separate in vitro [³H]DA release study using rat striatal synaptosomes, the potency order was MDA > MDMA > MDEA = MBDB, with MDEA and its N-butyl analogue (MBDB) essentially equipotent at the low end of the series, further confirming that N-alkyl chain extension beyond methyl progressively diminishes DA-releasing capacity . Importantly, for serotonin release, MDA, MDMA, and MDEA were equipotent at inducing [³H]5-HT release from frontal cortex/hippocampal synaptosomes, indicating that the differential pharmacology is monoamine-specific and not a general loss of activity .

Dopamine release Striatal microdialysis Monoamine transporter Abuse liability SAR

Enantioselective CYP-Mediated Metabolism: CYP2C19 Preferentially Metabolises the (S)-Enantiomer of MDEA, with Implications for Pharmacogenetic Variability Distinct from MDMA

The hepatic metabolism of MDEA proceeds via two principal Phase I pathways—N-deethylation (yielding MDA) and demethylenation (yielding dihydroxyethylamphetamine)—and both exhibit enantioselectivity with a general preference for the S-enantiomer, most pronounced for CYP2C19 . Using heterologously expressed human P450 isoforms, the highest contributions to both metabolic steps at substrate concentrations corresponding to recreational plasma levels were from CYP3A4 and CYP2D6, with CYP2C19 identified as the most enantioselective isoform toward both reactions . This pattern partially parallels but is quantitatively distinct from MDMA metabolism, where CYP2C19 (in addition to CYP2D6) is also the most enantioselective P450 for N-demethylation and demethylenation with S-preference, but with different relative contributions and kinetic parameters . Notably, CYP2B6 was identified by Kreth et al. (2000) as the most important isoform for N-deethylation of MDE (rₛ = 0.90 correlation with microsomal CYP2B6 content, P < 0.001), with CYP2D6 serving as the exclusive high-affinity demethylenase (low Km component) and CYP1A2 as the major high-Km component . The microsomal maximal velocities for N-dealkylation were at least 7-fold lower than for demethylenation, indicating that the N-deethylation pathway (producing the active metabolite MDA) is a metabolic bottleneck .

Cytochrome P450 metabolism CYP2C19 enantioselectivity Pharmacogenetics In vitro-in vivo extrapolation

3,4-Methylenedioxyethylamphetamine (MDEA, CAS 121734-66-5): Evidence-Backed Research and Industrial Application Scenarios


Forensic Toxicology Reference Standard for Enantiomer-Specific Quantification in DUID and Post-Mortem Casework

MDEA's approximately 2-fold enantiomer half-life difference ((R)-MDEA: 7.5–7.9 h vs. (S)-MDEA: 4.0–4.2 h) and 3.1-fold R:S plasma AUC ratio make enantiomer-specific reference standards essential for forensic laboratories interpreting blood concentrations in criminal casework. The pronounced stereoselective disposition means that racemic reference materials alone cannot support accurate back-extrapolation of time-since-ingestion or differentiation between recent and distant MDEA use. Procurement of both (R)- and (S)-MDEA certified reference materials, alongside deuterated internal standards, enables validated chiral LC-MS/MS or GC-MS methods for forensic reporting that withstands evidentiary scrutiny .

Preclinical Neurotoxicity Screening and Structure–Activity Relationship (SAR) Studies of Serotonergic Lesioning

MDEA provides a critical intermediate-neurotoxicity comparator in the RSA series, with quantitatively established ~25% of MDMA's potency for long-term 5-HT depletion and ~50% of MDMA's hyperthermic potency . This places MDEA between the high-potency neurotoxins (MDA, MDMA) and the low-potency analogues (MBDB, MDBA) on the SAR continuum. Researchers designing in vivo neurotoxicity studies can use MDEA as a calibrated tool compound where partial serotonergic lesioning—rather than the near-maximal depletion caused by MDMA—is experimentally desirable for probing dose–response relationships or evaluating neuroprotective interventions .

Adrenoceptor Pharmacology Research: A Tool Compound with Functional α₁-Adrenoceptor Antagonism Within the RSA Series

MDEA is unique among the commonly studied ring-substituted amphetamines (MDA, MDMA, MDEA, MBDB) in functioning as an α₁-adrenoceptor antagonist (pKB = 4.79 ± 0.12 in rat aorta) rather than an agonist . This qualitative pharmacological switch—driven solely by N-ethyl vs. N-methyl substitution—makes MDEA an invaluable research tool for dissecting the contribution of α₁-adrenoceptor agonism vs. antagonism to the cardiovascular, thermoregulatory, and behavioural effects of the entactogen class. The compound can be used in isolated tissue bath experiments alongside MDA and MDMA to probe structure–function relationships at adrenoceptor subtypes without the confounding influence of variable transporter-mediated monoamine release .

In Vitro Cytochrome P450 Phenotyping and Metabolic Drug–Drug Interaction Studies

MDEA's distinct CYP isoform engagement profile—with CYP2B6 identified as the dominant N-deethylase (rₛ = 0.90 correlation with microsomal CYP2B6 content, P < 0.001) and CYP2C19 exhibiting pronounced enantioselectivity for both N-deethylation and demethylenation —positions MDEA as a probe substrate for CYP2B6 and CYP2C19 activity assays. In pharmacogenetic research, MDEA can be employed to investigate the impact of CYP2D6 poor metaboliser status on the metabolic clearance of RSA-class compounds, given that its microsomal N-dealkylation Vmax is at least 7-fold lower than demethylenation Vmax, making N-deethylation a rate-limiting bottleneck whose dependence on CYP2B6 (rather than CYP2D6) creates a metabolic vulnerability distinct from MDMA .

Quote Request

Request a Quote for 3,4-Methylenedioxyethylamphetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.